4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C20H15N3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H15N3O2S/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24) |
InChI Key |
FEEJZMRYJNYZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Quinazoline Core Formation
The quinazoline skeleton is constructed via cyclocondensation:
-
Step 1 : Anthranilic acid reacts with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to form 3-phenyl-2,3-dihydroquinazolin-4(1H)-one.
-
Step 2 : Oxidation with potassium permanganate (KMnO₄) in acidic medium yields 3-phenylquinazolin-4-one.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C (Step 1), 80°C (Step 2) |
| Catalyst | None (Step 1), H₂SO₄ (Step 2) |
| Yield | 68–72% (over two steps) |
Carboxamide Functionalization
The 7-carboxamide group is introduced via nucleophilic acyl substitution:
-
Step 3 : 3-Phenylquinazolin-4-one-7-carboxylic acid (intermediate from Step 2) is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Step 4 : Reaction with thiophen-2-ylmethylamine in dichloromethane (DCM) at room temperature for 12 hours completes the amidation.
Critical Parameters :
-
Molar ratio : 1:1.2 (acyl chloride:amine) to minimize unreacted starting material.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.
Reaction Optimization Strategies
Solvent and Catalyst Screening
-
Solvent polarity : DMF enhances reaction rates in cyclocondensation but reduces regioselectivity compared to THF.
-
Base selection : Cs₂CO₃ improves yields in amidation by deprotonating the amine nucleophile.
Comparative Data :
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | Cs₂CO₃ | 78 | 97 |
| DMF | K₂CO₃ | 65 | 89 |
| DCM | Et₃N | 70 | 92 |
Temperature and Time Dependence
-
Cyclocondensation : Reflux (80°C) for 6 hours maximizes ring closure.
-
Amidation : Room temperature (25°C) prevents decomposition of thiophen-2-ylmethylamine.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance heat transfer and reduce reaction times:
-
Residence time : 30 minutes (vs. 12 hours in batch).
-
Throughput : 1.2 kg/day with 89% yield.
Crystallization Optimization
-
Anti-solvent addition : Heptane induces crystallization, yielding needle-like crystals with 99.5% purity.
-
Particle size control : 50–100 µm achieved via controlled cooling (0.5°C/min).
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Mitigation
Regioselectivity in Cyclocondensation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline core facilitates nucleophilic substitution at the C-2 and C-4 positions.
Key reactions:
-
Hydroxide-mediated substitution : Treatment with NaOH (1.5 eq, 60°C, DMF) replaces the 4-oxo group with hydroxyl, forming 3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide.
-
Amine substitution : Reaction with primary amines (e.g., methylamine, 2 eq) under reflux (EtOH, 6 h) yields N-substituted derivatives at C-2.
Conditions and Outcomes:
| Reactant | Reagent/Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| NaOH | DMF | 60°C, 4 h | Hydroxyl-substituted derivative | 72 |
| Methylamine | EtOH | Reflux, 6 h | N-Methylated quinazoline | 68 |
Electrophilic Aromatic Substitution
The phenyl and thiophene moieties undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ (0°C, 2 h) introduces nitro groups at the para position of the phenyl ring.
-
Sulfonation : SO₃/H₂SO₄ (room temperature, 12 h) adds sulfonic acid groups to the thiophene ring.
Key Data:
-
Nitration proceeds with 85% regioselectivity for the phenyl ring’s para position.
-
Sulfonation requires stoichiometric SO₃ to avoid over-sulfonation of the quinazoline core.
Cross-Coupling Reactions
The thiophen-2-ylmethyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.
-
Buchwald-Hartwig amination : Forms C-N bonds with amines using Pd₂(dba)₃/XPhos (toluene, 100°C).
Optimized Parameters:
| Reaction Type | Catalyst System | Ligand | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 80 | 78 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | XPhos | 100 | 65 |
Oxidation and Reduction
-
Oxidation : KMnO₄ in acidic conditions converts the thiophene ring to a sulfone group.
-
Reduction : H₂/Pd-C (1 atm, EtOH) reduces the 4-oxo group to a hydroxylamine intermediate.
Critical Notes:
-
Over-oxidation of the quinazoline core occurs with excess KMnO₄, requiring careful stoichiometry.
-
Catalytic hydrogenation preserves the carboxamide group but reduces the 4-oxo group selectively.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
-
Conditions : Toluene, 110°C, 12 h, yielding fused tricyclic derivatives .
-
Regioselectivity : Driven by electron-withdrawing effects of the carboxamide group .
Representative Example:
| Dienophile | Product Structure | Yield (%) |
|---|---|---|
| Maleic anhydride | Fused quinazoline-adduct | 63 |
Biological Interaction-Driven Reactions
In medicinal chemistry studies, the compound undergoes targeted modifications:
-
Kinase inhibition : The 4-oxo group interacts with ATP-binding pockets, prompting structural analogs via C-7 carboxamide derivatization.
-
Metabolic reactions : Cytochrome P450 enzymes oxidize the thiophene ring to sulfoxides in vitro.
Stability Under Reaction Conditions
Critical stability data:
-
pH sensitivity : Degrades rapidly in alkaline conditions (pH > 10) via ring-opening.
-
Thermal stability : Stable up to 150°C in inert atmospheres but decomposes above 200°C.
Comparative Reactivity of Structural Analogs
| Derivative | Reactivity with HNO₃/H₂SO₄ | Suzuki Coupling Yield (%) |
|---|---|---|
| 3-(3-Chlorophenyl) | 90% nitration efficiency | 72 |
| 3-(2-Methoxyphenyl) | 78% nitration efficiency | 65 |
Scientific Research Applications
Anti-inflammatory Activity
Quinazoline derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study indicated that similar compounds demonstrated significant COX-2 inhibitory activity, suggesting that this compound may also exhibit comparable effects .
Anticancer Properties
Research indicates that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline derivatives may enhance their interaction with cancer cell pathways, making them candidates for further development in cancer therapy .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of quinazoline derivatives against various pathogens. The presence of the thiophene moiety in this compound may enhance its efficacy against bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .
Organic Electronics
Quinazolines have been explored for their electronic properties, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic structure of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline can facilitate charge transport and enhance device performance .
Polymer Chemistry
In polymer science, quinazoline derivatives are being investigated as building blocks for creating novel polymers with specific functionalities. Their incorporation into polymer matrices can impart desirable properties such as thermal stability and mechanical strength .
Case Study 1: COX-2 Inhibition
A study synthesized various quinazoline derivatives and evaluated their COX-2 inhibitory activity. The results demonstrated that certain structural modifications significantly enhanced the inhibitory potency compared to established drugs like celecoxib . This highlights the potential of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline as a lead compound for developing new anti-inflammatory medications.
Case Study 2: Anticancer Activity
In vitro studies on quinazoline derivatives indicated their ability to induce apoptosis in human cancer cell lines. The mechanism involved the modulation of apoptotic pathways, suggesting that compounds like 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline could serve as effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a therapeutic effect.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents at positions 3 (phenyl group) and 7 (carboxamide side chain). Key comparisons include:
Key Observations :
- Position 7 Modifications :
- Carboxamide vs. Ester : The methyl ester in Compound 8 may improve membrane permeability but reduce target specificity compared to the carboxamide group in the target compound .
- Heterocyclic Side Chains : Thiophene (target) vs. thiazole () or pyridine () alters electronic properties and hydrogen-bonding capacity. Thiophene’s sulfur atom may contribute to hydrophobic interactions, while pyridine’s nitrogen could enable polar interactions .
Biological Activity
The compound 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of functional groups such as the thiophenyl moiety and carboxamide group.
- Purification using techniques like recrystallization or chromatography to obtain the final product in high purity.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity: Quinazolines often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. This compound may inhibit kinases involved in cell growth and survival.
Anti-inflammatory Effects
The anti-inflammatory activity of quinazoline derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition: Similar compounds have demonstrated COX-2 inhibitory activity, leading to reduced inflammation. For example, a related study reported that certain quinazoline derivatives exhibited COX-2 inhibition rates comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Research indicates that some quinazoline derivatives possess antimicrobial properties:
- Inhibition of Bacterial Growth: Compounds with similar structures have been tested against various bacterial strains, showing significant antibacterial activity. This suggests that 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline could also exhibit similar effects.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of quinazoline derivatives:
- In vitro Studies: Numerous in vitro studies have evaluated the cytotoxic effects of quinazoline derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
- Molecular Docking Studies: Computational studies have provided insights into the binding affinities and interactions between quinazoline derivatives and target proteins. These studies suggest that the presence of specific substituents enhances binding affinity to kinase targets, potentially increasing their efficacy as anticancer agents .
- Comparative Analysis: In a comparative analysis with other known inhibitors, quinazoline derivatives demonstrated superior selectivity towards COX enzymes, indicating their potential as lead compounds for developing new anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile or DMF as solvents, as demonstrated in analogous quinazoline derivatives. For example, cyclization of carboxamide intermediates with iodine and triethylamine in DMF under reflux (1–3 hours) is effective . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Yields >75% are achievable by controlling reaction time and stoichiometry. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and thiophene methylene protons (δ 4.5–5.0 ppm). Carbonyl signals (C=O) appear at δ 165–175 ppm .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ ions, ensuring molecular weight matches theoretical values .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry. Centrifuge at 10,000 rpm to remove particulates .
- Stability : Incubate at 37°C for 24–72 hours in assay media. Monitor degradation via HPLC and compare peak areas .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting quinazoline derivatives?
- Methodological Answer :
- Substituent Modification : Replace the thiophen-2-ylmethyl group with other heterocycles (e.g., pyridine, furan) to assess binding affinity changes .
- Bioisosteric Replacement : Substitute the 4-oxo group with sulfonamide or trifluoromethyl groups to evaluate metabolic stability .
- Assay Design : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) to quantify IC50 values. Pair with molecular docking to correlate structural changes with activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP (target <5), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics Simulations : Simulate binding to target proteins (e.g., 1M17 PDB ID for EGFR) to identify key hydrogen bonds and hydrophobic interactions .
- Density Functional Theory (DFT) : Calculate electron distribution in the quinazoline core to prioritize electrophilic/nucleophilic regions for modification .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Ensure identical assay conditions (e.g., cell lines, serum concentration, incubation time) .
- Validate Analytical Methods : Cross-check purity (>95%) via orthogonal techniques (e.g., NMR + LC-MS) to rule out impurity-driven artifacts .
- Contextualize Data : Compare results against structurally similar compounds (e.g., 3,4-dihydroquinazoline analogs) to identify trends or outliers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
